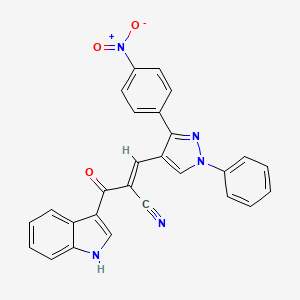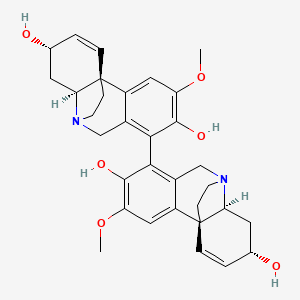
Zharp2-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zharp2-1 is a novel and potent inhibitor of receptor-interacting serine/threonine-protein kinase 2 (RIPK2). This compound has shown significant potential in preclinical models for the treatment of inflammatory bowel disease (IBD). This compound effectively blocks the function of RIPK2 kinase and NOD-mediated NF-κB/MAPK activation, making it a promising candidate for further development in therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Zharp2-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized using advanced organic chemistry techniques, ensuring high purity and yield .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. This would include the use of automated reactors, precise temperature control, and high-purity reagents to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Zharp2-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives of this compound .
Scientific Research Applications
Zharp2-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the function of RIPK2 and its role in various biochemical pathways.
Biology: Employed in cellular and molecular biology research to investigate the mechanisms of inflammation and immune response.
Medicine: Explored as a potential therapeutic agent for the treatment of inflammatory bowel disease and other inflammatory conditions.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting RIPK2
Mechanism of Action
Zharp2-1 exerts its effects by inhibiting the activity of receptor-interacting serine/threonine-protein kinase 2 (RIPK2). This inhibition blocks the NOD-mediated NF-κB/MAPK signaling pathways, which are crucial for the transcription of inflammatory cytokines. By preventing the activation of these pathways, this compound reduces the production of pro-inflammatory cytokines and alleviates inflammation .
Comparison with Similar Compounds
Similar Compounds
GSK2983559: Another RIPK2 inhibitor with similar therapeutic potential but lower solubility compared to Zharp2-1.
RIPK2-IN-3: A compound with similar inhibitory effects on RIPK2 but different pharmacokinetic properties.
Tuxobertinib: Another kinase inhibitor with overlapping targets but distinct chemical structure
Uniqueness of this compound
This compound stands out due to its superior solubility and favorable pharmacokinetic profile. These properties make it more effective in preclinical models and suggest a higher potential for successful therapeutic development. Additionally, this compound has shown better efficacy in reducing inflammation and cytokine production compared to other similar compounds .
Properties
Molecular Formula |
C19H18N3O2PS |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
N-(6-dimethylphosphoryl-7-methoxyquinolin-4-yl)-1,3-benzothiazol-5-amine |
InChI |
InChI=1S/C19H18N3O2PS/c1-24-17-10-15-13(9-18(17)25(2,3)23)14(6-7-20-15)22-12-4-5-19-16(8-12)21-11-26-19/h4-11H,1-3H3,(H,20,22) |
InChI Key |
SCBFIYRRWCWQAT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC=CC(=C2C=C1P(=O)(C)C)NC3=CC4=C(C=C3)SC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-(4-aminobutyl)-N-[2-[(2-amino-2-oxoethyl)-(furan-2-ylmethyl)amino]-2-oxoethyl]-2-(tridecylamino)acetamide](/img/structure/B12370961.png)
![N-[3-(1,4-diazepan-1-yl)phenyl]-4-(2-methoxyphenyl)pyridin-2-amine](/img/structure/B12370965.png)
![2-[(3S,6S,9S,12S,16E,21S)-12-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-21-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]-9-[(2S)-butan-2-yl]-12,21-dimethyl-6-(2-methylpropyl)-2,5,8,11-tetraoxo-1,4,7,10-tetrazacyclohenicos-16-en-3-yl]acetic acid](/img/structure/B12370975.png)






